![molecular formula C9H15NO B14331152 Octahydro-3H-pyrrolo[1,2-a]azepin-3-one CAS No. 111633-57-9](/img/structure/B14331152.png)
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one is a nitrogen-containing heterocyclic compoundThis compound features a unique structure that includes a pyrrole ring fused with an azepine ring, making it an attractive scaffold for drug discovery and other scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3H-pyrrolo[1,2-a]azepin-3-one typically involves multi-step processes. One common method includes the cyclization of pyrrole-derived intermediates. The process can be broken down into several stages:
Preparation of Pyrrole-Derived Intermediates: This involves the formation of α,β-alkynyl ketones from pyrrole derivatives.
Sonogashira Cross-Coupling: Introduction of various groups into the alkyne using Sonogashira cross-coupling reactions.
Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate to form pyrazole intermediates.
Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups.
Final Cyclization: Cyclization using sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to enhance yield and purity while reducing production costs .
化学反応の分析
Types of Reactions
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
科学的研究の応用
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of Octahydro-3H-pyrrolo[1,2-a]azepin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one can be compared with other similar nitrogen-containing heterocycles, such as:
Pyrrolopyrazine: Known for its antimicrobial and antiviral activities.
Pyrrolopyridine: Exhibits significant kinase inhibitory activity.
Azepine Derivatives: Used in the synthesis of various pharmaceuticals and organic materials
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
特性
CAS番号 |
111633-57-9 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
1,2,5,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepin-3-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-5-8-4-2-1-3-7-10(8)9/h8H,1-7H2 |
InChIキー |
RYNPVMASEVYKPL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2CCC(=O)N2CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


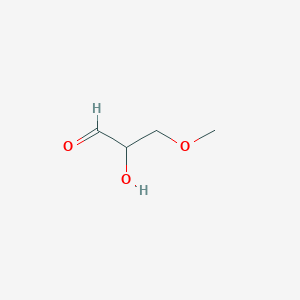
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
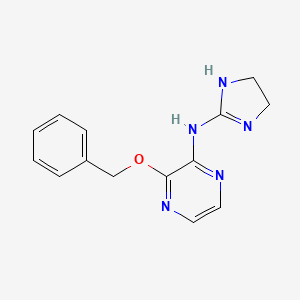
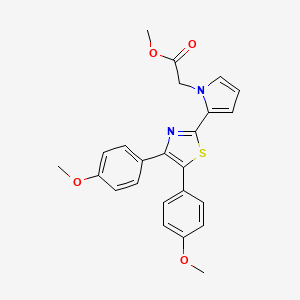
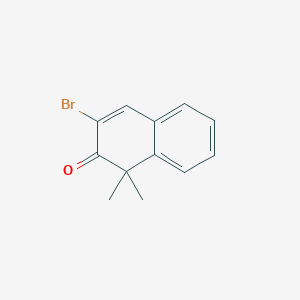
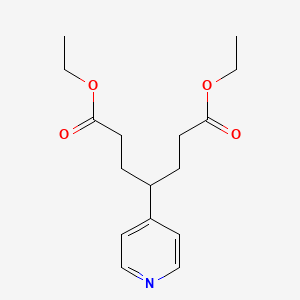
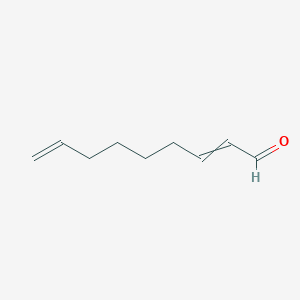
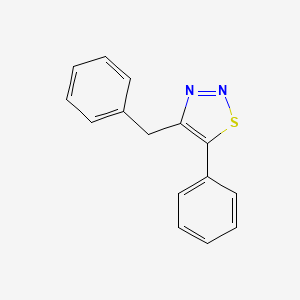
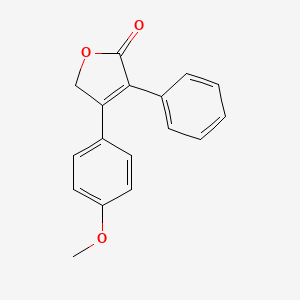
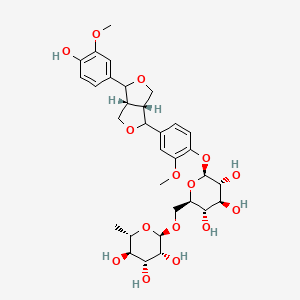
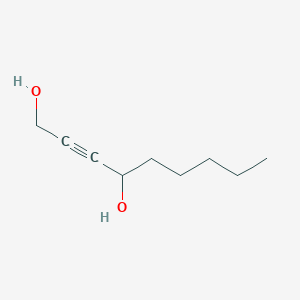
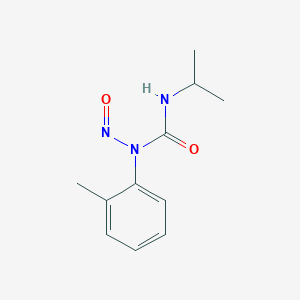
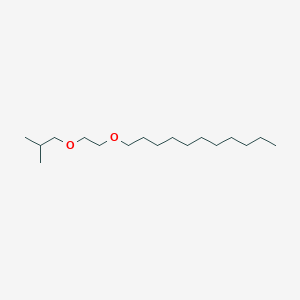
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
